molecular formula C11H21NO B1462092 N-(Tetrahydro-3-furanylmethyl)cyclohexanamine CAS No. 927801-12-5

N-(Tetrahydro-3-furanylmethyl)cyclohexanamine

Cat. No.: B1462092
CAS No.: 927801-12-5
M. Wt: 183.29 g/mol
InChI Key: QORNBWINITXWJJ-UHFFFAOYSA-N
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Description

N-(Tetrahydro-3-furanylmethyl)cyclohexanamine is a chemical compound with the molecular formula C11H21NO It is characterized by the presence of a cyclohexane ring and a tetrahydrofuran moiety connected via a methylene bridge to an amine group

Properties

IUPAC Name

N-(oxolan-3-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORNBWINITXWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydro-3-furanylmethyl)cyclohexanamine typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of furfural to produce tetrahydrofurfuryl alcohol, which is then reacted with cyclohexylamine under specific conditions to yield the desired compound . The reaction conditions often include the use of a hydrogenation catalyst such as palladium or platinum, and the process is carried out under elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-efficiency catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Tetrahydro-3-furanylmethyl)cyclohexanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include tetrahydrofurfuryl derivatives, cyclohexanone, and various substituted amines. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N-(Tetrahydro-3-furanylmethyl)cyclohexanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(Tetrahydro-3-furanylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Tetrahydro-3-furanylmethyl)cyclohexanamine include:

  • N-(2-Furylmethyl)cyclohexanamine
  • N-(2-Thienylmethyl)cyclohexanamine
  • N,N-Dimethyl-1-(5-methyl-2-furyl)cyclohexanamine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the tetrahydrofuran moiety and the cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(Tetrahydro-3-furanylmethyl)cyclohexanamine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a tetrahydro-3-furanylmethyl group. The presence of both aliphatic and heterocyclic components suggests potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in mood regulation and neurological disorders.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives of cyclohexanamines have shown antimicrobial properties, indicating that this compound might share similar characteristics.

Neuropharmacological Effects

Research has indicated that compounds similar to this compound can influence neuropharmacological pathways. For example, a study demonstrated that certain cyclohexanamine derivatives could enhance serotonin levels in animal models, suggesting potential applications in treating depression and anxiety disorders.

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory properties of cyclohexanamine derivatives. These compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines, indicating a possible therapeutic role in chronic inflammatory conditions.

Antimicrobial Properties

Research on related compounds has revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(Tetrahydro-3-furanylmethyl)cyclohexanamine
Reactant of Route 2
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N-(Tetrahydro-3-furanylmethyl)cyclohexanamine

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